molecular formula C17H19NO4 B1198835 Crinamine

Crinamine

Cat. No. B1198835
M. Wt: 301.34 g/mol
InChI Key: YGPRSGKVLATIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crinamine is a natural product found in Scadoxus multiflorus, Stenomesson miniatum, and other organisms with data available.

Scientific Research Applications

  • Anticancer Potential in Cervical Cancer Crinamine, derived from Crinum asiaticum, shows significant anticancer activity, particularly in cervical cancer. It induces apoptosis (programmed cell death) more effectively than some existing chemotherapy drugs and inhibits cancer cell migration and angiogenesis (formation of new blood vessels) which are crucial for tumor growth. This highlights crinamine's potential as an alternative treatment option for cervical cancer (Khumkhrong et al., 2019).

  • Inhibition of Hypoxia Inducible Factor-1 Activity Crinamine has demonstrated potent inhibition of hypoxia inducible factor-1 (HIF-1) activity, which is a crucial regulator in cancer progression and metastasis. This specific inhibition could be significant in targeting cancer growth and development (Kim et al., 2006).

  • Antimalarial and Cytotoxic Properties In addition to its anticancer properties, crinamine also shows cytotoxic and antimalarial activities. These findings are significant for the development of new treatments for malaria, a disease affecting millions globally (Likhitwitayawuid et al., 1993).

  • Selective Apoptosis-Inducing Activity Crinamine is known to selectively induce apoptosis in tumor cells. This is crucial in cancer treatment as it targets the cancer cells without affecting the normal cells, minimizing side effects (McNulty et al., 2007).

  • Inhibition of Monoamine Oxidase B Crinamine has been identified as a potent, safe, and selective inhibitor of human monoamine oxidase B (MAO-B), with implications for treating Parkinson's disease. Its selectivity and safety profile make it a promising candidate for further drug development (Naidoo et al., 2020).

  • Cholinesterase Inhibitory Properties The alkaloids in Crinum species, including crinamine, have shown properties of inhibiting cholinesterase, an enzyme linked with Alzheimer's disease. This indicates its potential utility in treating neurodegenerative diseases (Houghton et al., 2004).

properties

IUPAC Name

15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRSGKVLATIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crinamine
Reactant of Route 2
Crinamine
Reactant of Route 3
Crinamine
Reactant of Route 4
Crinamine
Reactant of Route 5
Crinamine
Reactant of Route 6
Crinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.